5-(3-methyl-4-morpholin-4-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Overview
Description
5-(3-methyl-4-morpholin-4-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.16410520 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Derivative Development and Synthesis
New derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, a naturally occurring amino acid, have been developed, including amide, ester, 5-alkyl and acyl, and regiospecific N im -alkyl and aralkyl derivatives. These derivatives are synthesized through the Pictet-Spengler reaction, offering potential in various chemical and pharmacological applications (Klutchko et al., 1991).
Potential in Cardiovascular Therapy
A derivative, 606A (a novel AT1-receptor antagonist), has shown promise in treating hypertension-related complications in stroke-prone spontaneously hypertensive rats. Its effects include reducing cardiac weight, enhancing endothelium-dependent relaxation, and improving renal function, suggesting its utility in cardiovascular therapy (Hashimoto et al., 1998).
Antitubercular and Antifungal Properties
Some novel derivatives exhibit significant antitubercular and antifungal activities, highlighting their potential in developing treatments for tuberculosis and fungal infections (Syed et al., 2013).
Application in Inhibitor Development
Compounds like N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine have been identified as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in inflammatory diseases and certain cancers. This highlights the potential for developing new therapeutic agents targeting 5-LO (Hieke et al., 2012).
Antiprotozoal Activity
Certain imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and antiprotozoal activity against pathogens like T. b. rhodesiense and P. falciparum. This suggests their potential in treating diseases caused by these pathogens (Ismail et al., 2004).
Antiviral Properties
Derivatives like 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have demonstrated antiviral activity against viruses such as Herpes simplex, Mayaro virus, and vesicular stomatitis virus, indicating their potential in antiviral drug development (Bernardino et al., 2007).
Properties
IUPAC Name |
5-(3-methyl-4-morpholin-4-ylbenzoyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-12-8-13(2-3-16(12)22-4-6-27-7-5-22)18(24)23-10-15-14(20-11-21-15)9-17(23)19(25)26/h2-3,8,11,17H,4-7,9-10H2,1H3,(H,20,21)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVQFJMOFOBTKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(CC2C(=O)O)N=CN3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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